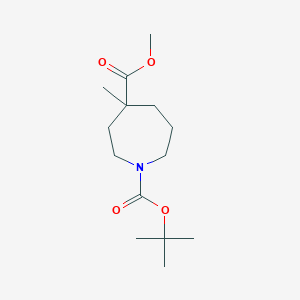![molecular formula C12H18ClN5O B14013189 N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride: is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazolopyrimidines, which are known for their pharmacological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the formation of the pyrazolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as pyrazole and pyrimidine derivatives under specific conditions.
Substitution Reactions: The next step involves introducing the amino and methyl groups at specific positions on the pyrazolopyrimidine core. This is usually done through substitution reactions using reagents like alkyl halides and amines.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, amines, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.
Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological activities, including its potential use in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- N-(2-Amino-2-methylpropyl)-pyrazolo[1,5-a]pyrimidine
Uniqueness
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18ClN5O |
|---|---|
Molekulargewicht |
283.76 g/mol |
IUPAC-Name |
N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-8-4-10-14-5-9(6-17(10)16-8)11(18)15-7-12(2,3)13;/h4-6H,7,13H2,1-3H3,(H,15,18);1H |
InChI-Schlüssel |
WLCDLOKLCATGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)



![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)

![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
